ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Research has explored the synthesis and characterization of related compounds, particularly focusing on their structural properties. For instance, the synthesis of ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, which shares a similar structure, has been investigated (Rangnekar & Sabnis, 2007). This type of research is crucial for understanding the chemical properties and potential applications of these compounds.
Antimicrobial and Antioxidant Properties
- Several studies have focused on the antimicrobial and antioxidant properties of similar thiophene derivatives. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for in vitro antioxidant properties and in vivo anti-inflammatory activities (Madhavi & Sreeramya, 2017). Such studies are indicative of the potential biomedical applications of these compounds.
Potential Drug Development Applications
- There is ongoing research into the development of new drugs using related chemical structures. The synthesis and biological activity of new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, which have been examined for their antibacterial activity against pathogenic strains, is one such example (Altundas et al., 2010). This area of research is particularly important for the discovery of new therapeutic agents.
Material Science Applications
- Some studies have delved into the potential application of these compounds in materials science, particularly in the development of luminescent materials. For instance, the synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes has been reported, highlighting the versatility of these compounds in creating materials with specific optical properties (Teiber & Müller, 2012).
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that similar thiophene derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . This inhibition can potentially improve symptoms of neurodegenerative disorders like Alzheimer’s disease .
Biochemical Pathways
For instance, some thiophene derivatives have shown to affect the cholinergic transmission in the central nervous system, which is associated with cognitive deficits in Alzheimer’s disease .
Pharmacokinetics
The design of effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties is a pressing need .
Result of Action
Similar compounds have shown antimicrobial, antioxidant, anticorrosion, and anticancer activities . For instance, some thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell lines .
properties
IUPAC Name |
ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S2/c1-4-34-29(33)27-22-9-7-11-24(22)36-28(27)30-26(32)17-35-25-16-31(23-10-6-5-8-21(23)25)15-20-14-18(2)12-13-19(20)3/h5-6,8,10,12-14,16H,4,7,9,11,15,17H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUINBVNVVEYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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